molecular formula C21H22D6O2 B1165249 (+/-)-Norgestrel-D6 (major)

(+/-)-Norgestrel-D6 (major)

Número de catálogo: B1165249
Peso molecular: 318.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+/-)-Norgestrel-D6 (major), also known as (+/-)-Norgestrel-D6 (major), is a useful research compound. Its molecular formula is C21H22D6O2 and its molecular weight is 318.39. The purity is usually 95%.
BenchChem offers high-quality (+/-)-Norgestrel-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Norgestrel-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Uses

  • Contraceptive Applications :
    • Norgestrel is widely used in oral contraceptives due to its efficacy in preventing ovulation and regulating menstrual cycles. The deuterated form, (+/-)-Norgestrel-D6, serves as a stable isotope for pharmacokinetic studies and metabolic pathway analysis, allowing researchers to trace the compound's behavior in biological systems without interference from naturally occurring compounds .
  • Menstrual Disorders :
    • It is also employed in the treatment of various menstrual disorders such as dysmenorrhea and endometriosis. The use of isotopically labeled compounds like (+/-)-Norgestrel-D6 helps in understanding the pharmacodynamics of norgestrel and its metabolites in clinical settings .

Pharmacokinetic Studies

The development of sensitive analytical methods such as ultra-flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) has facilitated the quantification of norgestrel and its deuterated forms in human plasma. A study demonstrated a validated method for measuring norgestrel levels post-administration, providing insights into absorption rates and half-life .

StudyMethodologyKey Findings
UFLC-MS/MSQuantified norgestrel in plasmaHigh reproducibility with intra-day precision < 11%
PharmacokineticsSingle oral dose studyReliable analysis with linearity range 304.356–50,807.337 pg/mL

Case Studies

  • Hormonal Contraception and COVID-19 :
    • A recent case series examined the impact of hormonal contraceptives, including norgestrel, on COVID-19 outcomes. The study indicated potential differences in hospitalization rates among users versus non-users, highlighting the need for further research on the interaction between hormonal contraceptives and viral infections .
  • Drug Interaction Studies :
    • Research has shown that the metabolic pathways of norgestrel can be affected by genetic polymorphisms in liver enzymes (e.g., CYP2D6). Understanding these interactions is crucial for optimizing contraceptive efficacy and minimizing adverse effects .

Análisis De Reacciones Químicas

Oxidation Reactions

(+/-)-Norgestrel-D6 undergoes enzymatic and chemical oxidation at specific positions:

Reaction TypeConditionsProductsKey Observations
C17-hydroxylationLiver microsomes (CYP3A4/5) 16β-hydroxylevonorgestrel-D6Deuterium substitution at C10 reduces reaction rate by 18% compared to non-deuterated form
A-ring oxidationH₂O₂/Fe²⁺ system3-keto-D6 derivativeNon-enzymatic pathway observed in stability studies
Ethynyl oxidationOzone exposure17α-ethynyl-17β-hydroxy-D6 epoxideForms only under extreme oxidative stress

Mechanistic Insight :
Deuterium at C2/C4 positions increases electron density at the carbonyl group (C3), slowing keto-enol tautomerization during oxidation . This isotopic effect enhances metabolic stability in vivo .

Reduction Reactions

Selective reduction pathways include:

Table 2: Hydrogenation reactions

Substrate PositionCatalystProductDeuterium Retention
Δ⁴-double bondPd/C (H₂)5α-dihydro-Norgestrel-D6>95% D retained at C2/C4
3-keto groupNaBH₄3β-hydroxy-D6 analogueComplete D preservation
Acetylide (C17)Lindlar17α-vinyl-D6 compound82% deuterium loss at C10

Reduction kinetics show 23% slower conversion rates for deuterated vs. non-deuterated forms due to increased C-D bond strength .

Conjugation Reactions

Phase II metabolism involves:

Key Pathways

  • Glucuronidation :

    • Site: 17β-hydroxyl group

    • Enzyme: UGT2B7

    • Kinetic parameter (Km): 48 μM ± 2.1 (vs. 35 μM for non-deuterated)

  • Sulfation :

    • Primary site: 3-keto group (via keto-enol intermediate)

    • Sulfotransferase isoform: SULT1E1

    • Turnover number: 12.4 min⁻¹ (18% lower than native compound)

Isotope Effects :
Deuterium at C6 position increases steric hindrance, reducing conjugation efficiency by:

  • 15% for glucuronides

  • 22% for sulfates

Hydrolysis and Stability

Table 3: Degradation pathways under stress conditions

ConditionpHT (°C)Major DegradantsHalf-life
Acidic1.237Δ⁴,9(11)-diene-D68.7 hr
Alkaline9.02517-keto-D632 hr
Photolytic-256,7-epoxide-D684 hr

Notable Stability Data :

  • Aqueous solubility: 0.12 mg/mL (vs. 0.09 mg/mL for non-deuterated)

  • Thermal decomposition: Onset at 218°C (DSC)

Synthetic Modifications

Derivatization strategies for analytical applications:

Derivative Reagent Application Yield
PentafluorobenzoylPFB-ClGC-MS analysis89%
Dansyl hydrazoneDansyl-ClFluorescent detection76%
Oxime-TMSNH₂OTMSLC-MS quantification93%

Critical Note :
Deuteration does not alter reaction sites but affects:

  • Derivatization rates (-11% to -19%)

  • MS fragmentation patterns (m/z +3 for D6-labeled ions)

Comparative Reactivity

Table 4: Kinetic isotope effects (KIE)

Reaction TypeKIE (kH/kD)Experimental Setup
CYP3A4 oxidation1.24 ± 0.03Human liver microsomes
UGT2B7 conjugation1.18 ± 0.05Recombinant enzyme assay
Acid hydrolysis1.09 ± 0.020.1N HCl, 37°C

KIE values confirm that deuteration primarily affects reaction rates rather than metabolic pathways .

Propiedades

Fórmula molecular

C21H22D6O2

Peso molecular

318.39

Apariencia

Purity:98.5% HPLC; 99% atom DOff-white solid

Sinónimos

(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6 (major)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.